molecular formula C20H25N5O3 B2908225 8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899405-72-2

8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2908225
Número CAS: 899405-72-2
Peso molecular: 383.452
Clave InChI: WYEPKEVAPWGLDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a heterocyclic system with demonstrated pharmacological versatility. The compound features a furan-2-ylmethyl group at position 8, an isopentyl chain at position 3, and methyl groups at positions 1, 6, and 5. Imidazo[2,1-f]purine-2,4-dione derivatives are known for modulating nuclear receptors (e.g., PPARγ), serotonin receptors (e.g., 5-HT1A/5-HT7), and enzymes (e.g., phosphodiesterases), with applications in oncology, neurology, and metabolic disorders .

Propiedades

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-12(2)8-9-23-18(26)16-17(22(5)20(23)27)21-19-24(11-15-7-6-10-28-15)13(3)14(4)25(16)19/h6-7,10,12H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEPKEVAPWGLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological profile of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of structurally related compounds and their biological activities:

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives

Compound Name Substituents Therapeutic Target Key Pharmacological Effects References
Target Compound 8-(furan-2-ylmethyl), 3-isopentyl, 1,6,7-trimethyl Inferred: PPARγ or 5-HT receptors Hypothesized: Potential anticancer or CNS activity based on substituent lipophilicity N/A
CB11 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl PPARγ Induces apoptosis via ROS, caspase-3 activation; overcomes radioresistance in NSCLC cells
3i 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl), 1,3,7-trimethyl 5-HT1A/5-HT7 Antidepressant and anxiolytic effects (2.5 mg/kg in mice); moderate metabolic stability
AZ-853 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A Antidepressant-like activity in FST; superior brain penetration; lowers blood pressure
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl), 1,3-dimethyl 5-HT1A Stronger receptor agonism; induces lipid metabolism disturbances without glucose effects
Compound 5 (Zagórska et al.) 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)), 1,3-dimethyl 5-HT1A, PDE4B/PDE10A Dual receptor/enzyme inhibition; promising hybrid ligand for mechanistic studies
Compound 3-(2-chlorobenzyl), 1,7-dimethyl TGF-β Suppresses TGF-β activity; potential for treating fibrosis and cancer

Key Findings:

Substituent-Driven Target Selectivity: Arylpiperazinylalkyl chains (e.g., in 3i, AZ-853, AZ-861) confer affinity for serotonin receptors, enabling antidepressant effects . Aminophenyl or furan groups (e.g., CB11, target compound) may favor PPARγ agonism or nuclear receptor modulation, linking to anticancer activity . Chlorobenzyl or dihydroisoquinolinyl groups (e.g., , Zagórska et al.) expand applications to TGF-β inhibition or dual receptor/enzyme targeting .

Fluorinated aryl groups: Improve blood-brain barrier penetration (e.g., AZ-853 vs. AZ-861) but may introduce cardiovascular side effects (e.g., hypotension) . Phenyl vs. furan substituents: Furan’s lower polarity compared to phenyl rings could reduce CNS off-target effects, a hypothesis supported by the anxiolytic profile of 3i .

Contradictions and Gaps :

  • While CB11 and PPARγ agonists show caspase-3-driven apoptosis, TGF-β inhibitors () act via distinct pathways, underscoring the scaffold’s functional plasticity .
  • The target compound’s furan-2-ylmethyl group is structurally unique; its biological activity remains speculative without direct evidence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.